molecular formula C10H22O B11749035 1-Ethoxyoctane CAS No. 929-61-3

1-Ethoxyoctane

Cat. No.: B11749035
CAS No.: 929-61-3
M. Wt: 158.28 g/mol
InChI Key: WJVJBXHEMGVIMM-UHFFFAOYSA-N
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Description

1-Ethoxyoctane, also known as ethyl octyl ether, is an organic compound with the molecular formula C10H22O. It is a colorless liquid that is used in various chemical applications. The compound is characterized by its ether functional group, which consists of an oxygen atom connected to two alkyl groups.

Preparation Methods

1-Ethoxyoctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of octanol is replaced by the ethoxy group from ethyl iodide. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Ethoxyoctane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are less common for ethers, but under specific conditions, the compound can be reduced to form alcohols.

    Substitution: The ether bond in this compound can be cleaved under acidic conditions, leading to the formation of octanol and ethanol.

Common reagents and conditions used in these reactions include strong acids for cleavage, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxyoctane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its ether functional group makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, this compound can be used to study the effects of ethers on biological systems, including their interactions with enzymes and cell membranes.

    Medicine: While not commonly used directly in medicine, derivatives of this compound may be explored for their potential therapeutic properties.

    Industry: It is used in the formulation of various industrial products, including lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism by which 1-ethoxyoctane exerts its effects depends on its interactions with other molecules. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its molecular targets and pathways are primarily related to its ability to stabilize transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

1-Ethoxyoctane can be compared with other ethers such as:

    Diethyl ether: A common laboratory solvent with a lower boiling point and higher volatility.

    1-Methoxyoctane: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different physical and chemical properties.

    1-Butoxyoctane: Another ether with a butoxy group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its specific alkyl chain length and ethoxy group, which confer distinct properties and applications compared to other ethers.

Properties

CAS No.

929-61-3

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

1-ethoxyoctane

InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10-11-4-2/h3-10H2,1-2H3

InChI Key

WJVJBXHEMGVIMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC

Origin of Product

United States

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